molecular formula C13H16N2O2 B2960798 1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione CAS No. 296274-64-1

1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione

Cat. No.: B2960798
CAS No.: 296274-64-1
M. Wt: 232.283
InChI Key: JSDUITQKDZCWDK-UHFFFAOYSA-N
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Future Directions

Pyrrolidine derivatives, including “1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione”, have potential therapeutic applications. They are present in many natural products and pharmacologically important agents, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring these therapeutic potentials further.

Mechanism of Action

Mode of Action

The compound interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity .

Biochemical Pathways

The inhibition of carbonic anhydrase isoenzymes by 1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione affects several biochemical pathways. Carbonic anhydrases are involved in maintaining pH and fluid balance in the body, and their inhibition can lead to a variety of physiological effects .

Pharmacokinetics

The pyrrolidine ring in the compound is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which can impact the compound’s bioavailability .

Result of Action

The inhibition of carbonic anhydrase isoenzymes by 1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione can lead to a variety of molecular and cellular effects. These effects depend on the specific isoenzyme being inhibited and the physiological context in which the inhibition occurs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione. It’s worth noting that the compound’s structure, particularly the pyrrolidine ring, may influence its stability and reactivity in different environments .

Preparation Methods

The synthesis of 1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4-ethylphenylamine under specific conditions. One common method involves the use of N-hydroxysuccinimide as a starting material, which is then reacted with 4-ethylphenylamine in the presence of a suitable catalyst . The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(4-ethylanilino)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-10-3-5-11(6-4-10)14-9-15-12(16)7-8-13(15)17/h3-6,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDUITQKDZCWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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